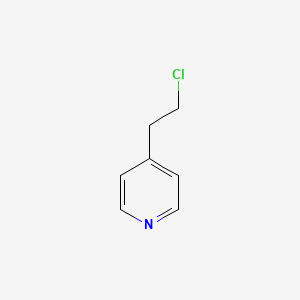

4-(2-Chloroethyl)pyridine

Vue d'ensemble

Description

4-(2-Chloroethyl)pyridine hydrochloride, with the CAS Number 85673-15-0, is a chemical compound with a molecular weight of 178.06 . It is typically stored at room temperature and has a solid physical form .

Synthesis Analysis

Pyridinium salts, which include 4-(2-Chloroethyl)pyridine, have been synthesized through various routes . One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines .Molecular Structure Analysis

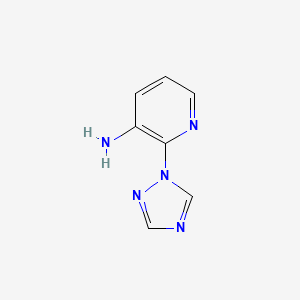

The molecular structure of 4-(2-Chloroethyl)pyridine can be represented by the linear formula C7H9Cl2N . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis

The substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine . This reaction competes with the SN2 reaction of the acetohydroxamate nucleophile .Physical And Chemical Properties Analysis

4-(2-Chloroethyl)pyridine hydrochloride is a solid at room temperature .Applications De Recherche Scientifique

Interaction with Dichloromethane

- Pyridine derivatives, including 4-(2-Chloroethyl)pyridine, react with dichloromethane (DCM) to form methylenebispyridinium dichloride compounds. This reaction, observed under ambient conditions, involves two consecutive S(N)2 reactions. The kinetics of this reaction have been extensively studied, providing valuable insight into the chemical behavior of pyridine derivatives (Rudine, Walter, & Wamser, 2010).

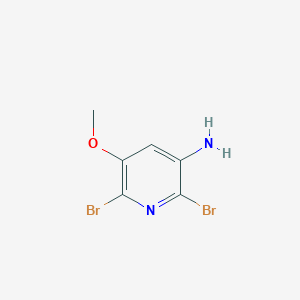

Synthesis of Pyrazolopyridine Derivatives

- Pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain have been synthesized using aminopyrazolodihydrofuranone intermediates. This research is significant for understanding the photophysical properties of these compounds and the impact of substituents on their fluorescence properties (Patil, Shelar, & Toche, 2011).

Cancer Research

- The compound 2-(Chloromethyl)pyridine hydrochloride, structurally similar to 2-(a,b-dichloroethyl)-pyridine hydrochloride, has been studied for its potential carcinogenicity. This research contributes to a broader understanding of the safety and implications of using pyridine derivatives in various applications, including cancer research (National Toxicology Program Technical Report Series, 1979).

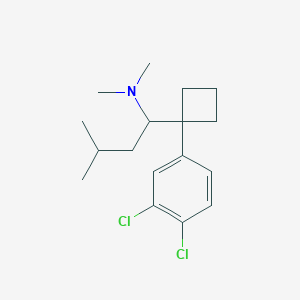

Drug Delivery Systems

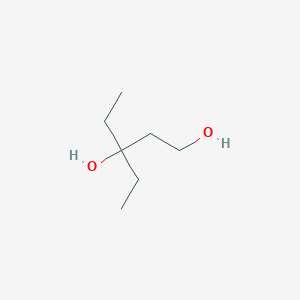

- A study on a drug delivery system for targeting anticancer drugs to the brain involved the use of a bis-(chloroethyl)amine drug connected to a 1, 4-dihydropyridine chemical delivery system. This research is pivotal in understanding the potential of pyridine derivatives in enhancing the effectiveness of cancer treatments (El-Sherbeny et al., 2003).

Antitumor Effects

- Pyridine N-oxides with 1-(2-chloroethyl)-1-nitrosoureidoalkyl groups have shown significant antitumor activity. This research highlights the potential of pyridine derivatives in developing new antitumor agents (Miyahara, Kamiya, Maekawa, & Odashima, 1979).

Safety And Hazards

Orientations Futures

Pyridinium salts, including 4-(2-Chloroethyl)pyridine, have been highlighted for their importance in various research topics . They are key structures in many natural products and bioactive pharmaceuticals, and have potential applications in materials science and biological issues related to gene delivery .

Propriétés

IUPAC Name |

4-(2-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXZCTJBRDTGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499889 | |

| Record name | 4-(2-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethyl)pyridine | |

CAS RN |

28148-48-3 | |

| Record name | 4-(2-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

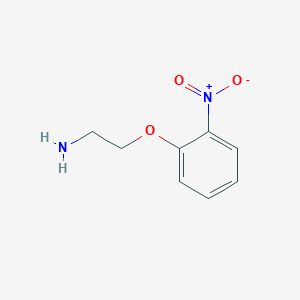

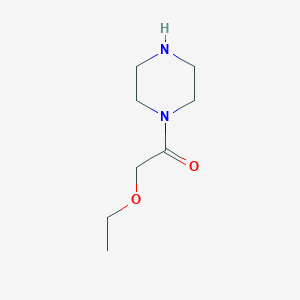

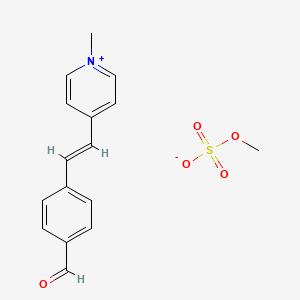

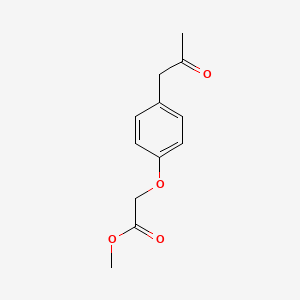

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)

![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)